N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide

Catalog No.
S11804694
CAS No.
M.F
C19H24N2O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy...

Product Name

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c1-15-5-2-3-6-17(15)25-14-19(22)20-13-16(18-7-4-10-24-18)21-8-11-23-12-9-21/h2-7,10,16H,8-9,11-14H2,1H3,(H,20,22)

InChI Key

GVMPULBGGAPPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is a synthetic compound characterized by the presence of a furan ring, a morpholine moiety, and an o-tolyloxy group attached to an acetamide backbone. This compound is notable for its unique structural features, which may confer specific biological activities and potential applications in medicinal chemistry and materials science.

, including:

  • Oxidation: The furan ring can be oxidized to form furan derivatives or other oxygenated products.
  • Reduction: The acetamide group may be reduced to an amine, altering its reactivity.
  • Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride can be used for reducing the acetamide.
  • Substitution: Strong acids or bases may facilitate substitution reactions on the aromatic rings.

Major Products

The products formed from these reactions depend on the specific conditions employed. For instance, oxidation of the furan ring could yield various furan derivatives, while reduction may produce amine derivatives.

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has potential biological activities that warrant investigation. Compounds with similar structures have been studied for their effects on various biological pathways, including enzyme inhibition and receptor modulation. The unique combination of functional groups in this compound suggests it may interact with specific molecular targets, influencing cellular processes.

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide typically involves several steps:

  • Formation of the morpholinoethyl intermediate: This can be achieved by reacting morpholine with an appropriate ethyl halide.
  • Introduction of the furan ring: A coupling reaction, such as a Suzuki or Stille coupling, may be used to attach the furan ring to the morpholinoethyl intermediate.
  • Attachment of the o-tolyloxy group: This step often involves an etherification reaction where the o-tolyloxy group is introduced to the acetamide backbone.

The compound has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for drug development targeting specific biological pathways.
  • Biological Research: Its effects on cellular processes could be explored for its utility as a biochemical tool.
  • Materials Science: The unique properties conferred by its structure might be leveraged in developing novel materials with specific electronic or optical characteristics.

Several compounds share structural similarities with N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide:

  • N-(2-morpholinoethyl)-2-(p-tolyloxy)acetamide: Lacks the furan ring, potentially affecting its biological activity and chemical properties.
  • N-(2-piperidino-2-(furan-2-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure but contains a piperidine ring instead of a morpholine ring, which may alter pharmacokinetic properties.
  • N-(4-fluorophenyl)-N-(morpholinoethyl)-acetamide: Features a fluorophenyl group instead of a furan ring, which could influence its reactivity and interactions.

Uniqueness

The presence of both the furan and morpholine rings along with the o-tolyloxy group makes N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide unique among similar compounds. These structural features could confer specific biological activities and chemical reactivity that distinguish it from other related compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.17360725 g/mol

Monoisotopic Mass

344.17360725 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

Explore Compound Types